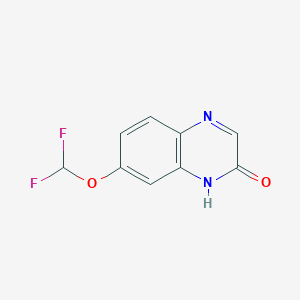
2(1H)-Quinoxalinone, 7-(difluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethoxy)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family These compounds are known for their diverse biological activities and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization, which can be achieved through various catalytic and non-catalytic processes. For instance, transition metal-free C-3 functionalization has been developed as a sustainable protocol, providing an environmentally benign synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of visible light and electrochemical catalysis are some of the modern techniques employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Difluoromethoxy)quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using air as the oxidant.
Reduction: Reduction reactions can be performed using various reducing agents.
Substitution: Substitution reactions, such as arylation, alkylation, and acylation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Air as the oxidant, visible light conditions.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Catalysts such as palladium or copper, and reagents like aryl halides.
Major Products Formed:
Oxidation: Formation of quinoxalin-2(1H)-one derivatives.
Reduction: Formation of reduced quinoxalin-2(1H)-one derivatives.
Substitution: Formation of various substituted quinoxalin-2(1H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethoxy)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(Difluoromethoxy)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo C–H functionalization, leading to the formation of various derivatives with enhanced biological activities . The presence of the difluoromethoxy group plays a crucial role in modulating its reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Quinoxalin-2(1H)-one: The parent compound without the difluoromethoxy group.
7-Methoxyquinoxalin-2(1H)-one: Similar structure but with a methoxy group instead of difluoromethoxy.
7-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom at the 7th position.
Uniqueness: This modification can lead to improved biological activities and better performance in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H6F2N2O2 |
|---|---|
Molekulargewicht |
212.15 g/mol |
IUPAC-Name |
7-(difluoromethoxy)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14) |
InChI-Schlüssel |
IPZOJRVGSUFNTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)
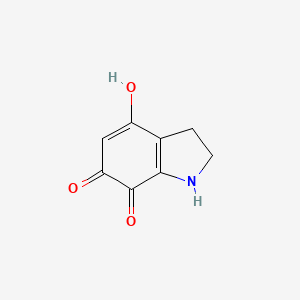
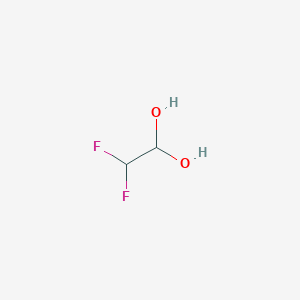
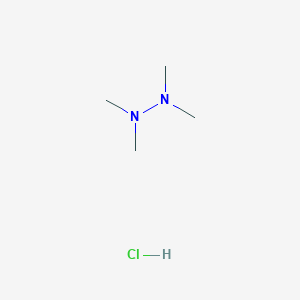
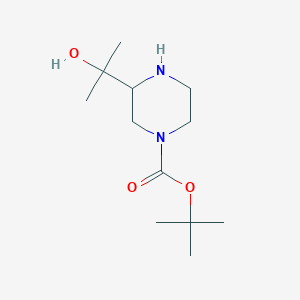
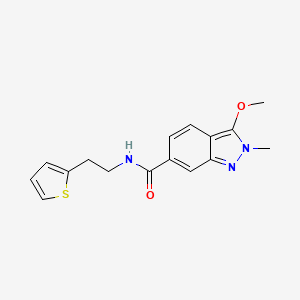
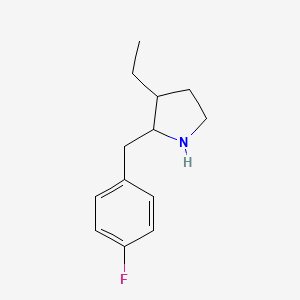
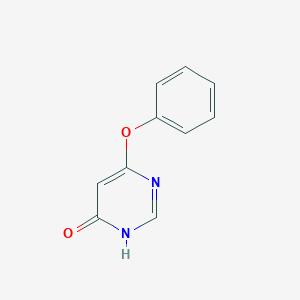
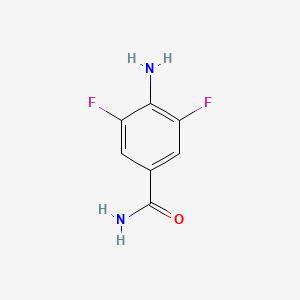
![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)
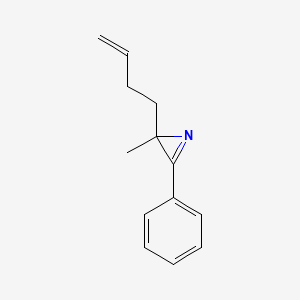
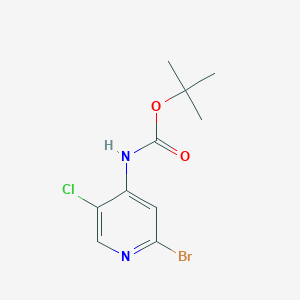
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
